molecular formula C15H24O7 B12077996 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B12077996
M. Wt: 316.35 g/mol
InChI Key: YNMDDWUIMIGGQD-UHFFFAOYSA-N
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Description

The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule characterized by multiple dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms, often used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) in diethyl ether. This reaction forms the dioxolane rings through a series of cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane rings into diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields diols.

    Substitution: Results in the formation of substituted dioxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis, particularly in the formation of cyclic ethers and polyethers.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as scaffolds for drug design. The presence of multiple dioxolane rings may enhance the compound’s ability to interact with biological macromolecules.

Medicine

Pharmaceutical applications might include the development of new drugs with improved pharmacokinetic properties. The compound’s structure could be modified to enhance its bioavailability and target specificity.

Industry

In the industrial sector, this compound could be used in the production of polymers and resins. Its ability to form stable cyclic structures makes it valuable in materials science for creating high-performance materials.

Mechanism of Action

The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Uniqueness

Compared to similar compounds, 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one stands out due to its multiple dioxolane rings, which confer unique chemical properties. These rings enhance the compound’s stability and reactivity, making it particularly useful in synthetic chemistry and materials science.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H24O7

Molecular Weight

316.35 g/mol

IUPAC Name

5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3

InChI Key

YNMDDWUIMIGGQD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C

Origin of Product

United States

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